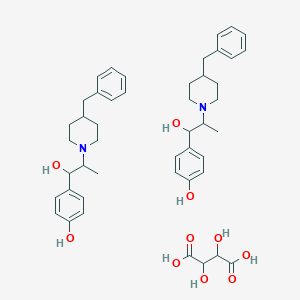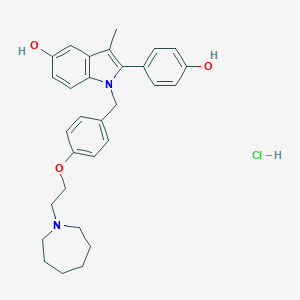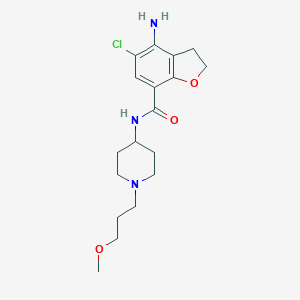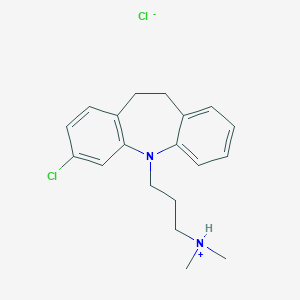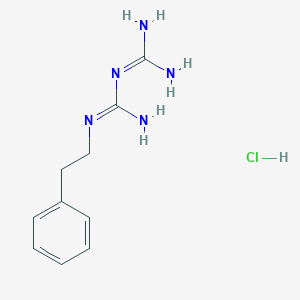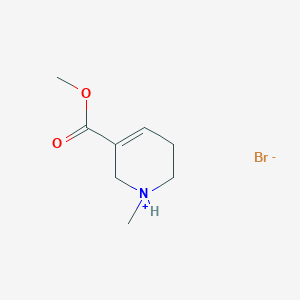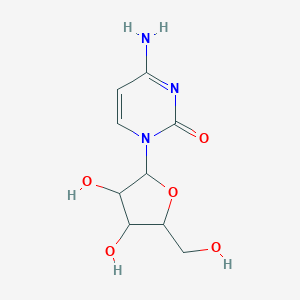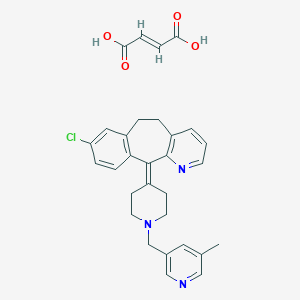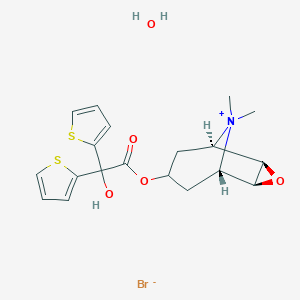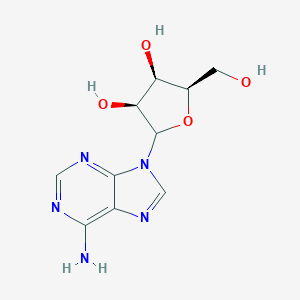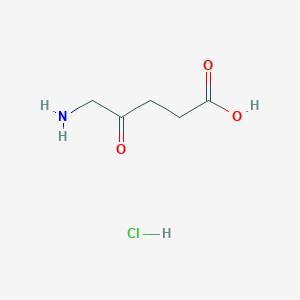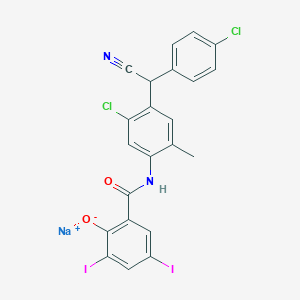
クロサンテルナトリウム
概要
説明
クロサンテルナトリウムは、サリチルアニリド系化合物に属する合成抗寄生虫剤です。主に羊や牛などの家畜の寄生虫感染症の防除と治療に、獣医学で広く使用されています。 クロサンテルナトリウムは、肝蛭、胃腸線虫、特定の節足動物の幼虫に効果があります .
2. 製法
合成経路と反応条件: クロサンテルナトリウムは、さまざまな方法で合成することができます。一般的なアプローチの1つは、4-クロロ-α-[2-クロロ-4-(イソニトロソ)-5-メチル-2,5-シクロヘキサジエニリデン]ベンジルシアニドを触媒的水素化して、中間体である4-クロロフェニル-(2-クロロ-4-アミノ-5-メチルフェニル)メチルシアニドを得ることです。 この中間体はさらに処理されて、クロサンテルナトリウムが生成されます .
工業的製法: 工業的な設定では、クロサンテルナトリウムは、通常、化合物をプロパンジオールに溶解し、溶液を50〜60°Cに加熱し、澄み切るまで攪拌することによって調製されます。 次に、溶液をグリセロールアセタールやレバミゾール塩酸塩などの他の成分と混合して、最終的な注射用製剤を製造します .
科学的研究の応用
Closantel Sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiparasitic agents and their mechanisms.
Biology: Investigated for its effects on various parasitic organisms, including liver flukes and gastrointestinal roundworms.
Medicine: Explored for potential use in treating parasitic infections in humans, although it is primarily used in veterinary medicine.
Industry: Utilized in the development of antiparasitic formulations for livestock
作用機序
クロサンテルナトリウムは、寄生虫のエネルギー代謝を阻害することで抗寄生虫効果を発揮します。フマル酸レダクターゼを阻害し、フマル酸の合成に不可欠な酵素です。これにより、フマル酸が蓄積され、最終的に寄生虫が死滅します。 さらに、クロサンテルナトリウムはミトコンドリアの酸化的リン酸化を解離させ、ATP合成を阻害し、寄生虫のエネルギー産生をさらに阻害します .
6. 類似化合物の比較
クロサンテルナトリウムは、その二重の作用機序により、抗寄生虫剤の中でユニークなものです。類似の化合物には以下のようなものがあります。
オキシクロザニド: 肝蛭と胃腸線虫の治療に使用される別のサリチルアニリドです。
プラジカンテル: 幅広い寄生虫に効果がありますが、作用機序は異なります。
レバミゾール: 主に駆虫剤および免疫調節剤として使用されます.
クロサンテルナトリウムは、さまざまな寄生虫種に対する高い有効性と幅広い活性を持つことから、獣医学において貴重なツールとなっています .
生化学分析
Biochemical Properties
Closantel Sodium interacts with several enzymes and proteins. It is a potent and highly specific inhibitor of the Onchocerca volvulus chitinase (OvCHT1), with an IC50 of 1.6 μM and a Ki of 468 nM . This interaction plays a crucial role in its anti-parasitic activity, as it inhibits the molt of developing O. volvulus from L3 to L4 stage .
Cellular Effects
Closantel Sodium has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, primarily by uncoupling oxidative phosphorylation in liver flukes , which leads to a marked change in the energy metabolism of the parasite .
Molecular Mechanism
The molecular mechanism of action of Closantel Sodium involves its binding interactions with biomolecules and changes in gene expression . It acts as a hydrogen ionophore, resulting in the uncoupling of electron transport-associated phosphorylation . This action inhibits the synthesis of ATP, leading to a rapid weakening of the parasite’s energy metabolism and eventual death .
Temporal Effects in Laboratory Settings
The effects of Closantel Sodium change over time in laboratory settings. It has been observed that the drug is eliminated from the plasma with a half-life of about 15 days, irrespective of the route of administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of Closantel Sodium vary with different dosages in animal models. High doses can cause severe side effects such as blindness, hyperventilation, general weakness, and incoordination
Metabolic Pathways
Closantel Sodium is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . The primary pathway it impacts is the energy metabolism pathway of parasites, where it uncouples oxidative phosphorylation .
準備方法
Synthetic Routes and Reaction Conditions: Closantel Sodium can be synthesized through various methods. One common approach involves the catalytic hydrogenation of 4-chlorine-alpha-[2-chloro-4-(isonitroso)-5-methyl-2,5-cyclohexadienylidene] benzyl cyanide to obtain the intermediate 4-chlorphenyl-(2-chloro-4-amino-5-methyl phenyl)methyl cyanide. This intermediate is then further processed to produce Closantel Sodium .
Industrial Production Methods: In industrial settings, Closantel Sodium is often prepared by dissolving the compound in propanediol, heating the solution to 50-60°C, and stirring until clarified. The solution is then mixed with other components such as glycerol acetal and levamisole hydrochloride to produce the final injectable formulation .
化学反応の分析
反応の種類: クロサンテルナトリウムは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: 一般的に、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 触媒として炭素担持パラジウム(Pd/C)を用いた触媒的水素化が一般的です。
置換: ハロゲン化反応では、通常、塩素や臭素などの試薬を使用します。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、還元によりアミン誘導体が生成される場合があります .
4. 科学研究への応用
クロサンテルナトリウムは、幅広い科学研究に適用されています。
化学: 抗寄生虫剤とその作用機序を研究するためのモデル化合物として使用されます。
生物学: 肝蛭や胃腸線虫など、さまざまな寄生生物に対する効果について調査されています。
医学: 主に獣医学で使用されていますが、ヒトの寄生虫感染症の治療薬としての潜在的な用途についても検討されています。
類似化合物との比較
Closantel Sodium is unique among antiparasitic agents due to its dual mechanism of action. Similar compounds include:
Oxyclozanide: Another salicylanilide used to treat liver flukes and gastrointestinal roundworms.
Praziquantel: Effective against a broad spectrum of parasitic worms but with a different mechanism of action.
Levamisole: Primarily used as an anthelmintic and immunomodulator.
Closantel Sodium stands out for its high efficacy and broad-spectrum activity against various parasitic species, making it a valuable tool in veterinary medicine .
特性
CAS番号 |
61438-64-0 |
|---|---|
分子式 |
C22H14Cl2I2N2NaO2+ |
分子量 |
686.1 g/mol |
IUPAC名 |
sodium;N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-hydroxy-3,5-diiodobenzamide |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1 |
InChIキー |
LREGMDNUOGTSIK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |
正規SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)O)Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] |
Key on ui other cas no. |
61438-64-0 |
ピクトグラム |
Acute Toxic; Irritant |
同義語 |
NA |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


